molecular formula C25H22N2O4 B12469009 3-(2-aminoethyl)-1H-indol-5-yl benzyl benzene-1,2-dicarboxylate CAS No. 291280-02-9

3-(2-aminoethyl)-1H-indol-5-yl benzyl benzene-1,2-dicarboxylate

Cat. No.: B12469009
CAS No.: 291280-02-9
M. Wt: 414.5 g/mol
InChI Key: ODMPHEXPFJLGJT-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-1H-indol-5-yl benzyl benzene-1,2-dicarboxylate is a complex organic compound that features an indole moiety, a benzyl group, and a benzene-1,2-dicarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-1H-indol-5-yl benzyl benzene-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including alkylation, esterification, and amination to introduce the aminoethyl group and the benzyl benzene-1,2-dicarboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-1H-indol-5-yl benzyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indole or benzyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or benzene rings.

Scientific Research Applications

3-(2-aminoethyl)-1H-indol-5-yl benzyl benzene-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-1H-indol-5-yl benzyl benzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions, while the indole and benzyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-aminoethyl)-1H-indole-5-carboxylate: Similar structure but lacks the benzyl group.

    Benzyl benzene-1,2-dicarboxylate: Lacks the indole and aminoethyl groups.

    1H-indole-5-yl benzyl benzene-1,2-dicarboxylate: Lacks the aminoethyl group.

Uniqueness

3-(2-aminoethyl)-1H-indol-5-yl benzyl benzene-1,2-dicarboxylate is unique due to the presence of both the indole and benzyl benzene-1,2-dicarboxylate moieties, which confer specific chemical and biological properties. The combination of these groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

291280-02-9

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

2-O-[3-(2-aminoethyl)-1H-indol-5-yl] 1-O-benzyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C25H22N2O4/c26-13-12-18-15-27-23-11-10-19(14-22(18)23)31-25(29)21-9-5-4-8-20(21)24(28)30-16-17-6-2-1-3-7-17/h1-11,14-15,27H,12-13,16,26H2

InChI Key

ODMPHEXPFJLGJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OC3=CC4=C(C=C3)NC=C4CCN

Origin of Product

United States

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